N-(4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that acts as a potent and selective inhibitor of store-operated calcium (Ca2+) entry (SOCE). [, , , , , ] SOCE is a ubiquitous cellular signaling pathway crucial for maintaining Ca2+ homeostasis, which is essential for numerous cellular functions. [, , , , , ] Therefore, BTP-2 serves as a valuable tool for investigating the role of SOCE in various physiological and pathological processes.
BTP-2 inhibits SOCE by selectively blocking the CRAC (calcium release-activated calcium) channels, a key component of the SOCE pathway. [, , , , , ] While the precise mechanism of BTP-2's interaction with CRAC channels is not fully elucidated, studies suggest that it might interfere with channel gating or permeation, thereby preventing Ca2+ influx into the cytoplasm. [, ]
Cellular Proliferation and Differentiation: BTP-2 has been instrumental in demonstrating the involvement of SOCE in the proliferation of endothelial progenitor cells (EPCs) [, ], highlighting its potential relevance in regenerative medicine and cancer research.
Immune Response: Studies utilizing BTP-2 have revealed its modulatory effects on T-cell activation and cytokine production, indicating a crucial role of SOCE in immune regulation. []
Cardiovascular Physiology: BTP-2 has been employed to investigate the contribution of SOCE to cardiac hypertrophy and heart failure, providing insights into potential therapeutic targets. []
Pulmonary Hypertension: Research using BTP-2 has identified SOCE as a potential contributor to pulmonary arterial hypertension, suggesting its potential as a therapeutic target. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1